N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
CAS No.: 1071360-60-5
Cat. No.: VC15191792
Molecular Formula: C25H21N3O5
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1071360-60-5 |
|---|---|
| Molecular Formula | C25H21N3O5 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
| Standard InChI | InChI=1S/C25H21N3O5/c1-16-2-4-17(5-3-16)24-27-25(33-28-24)18-6-9-20(10-7-18)32-15-23(29)26-19-8-11-21-22(14-19)31-13-12-30-21/h2-11,14H,12-13,15H2,1H3,(H,26,29) |
| Standard InChI Key | QYPCVLYKGRWXSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Structural and Electronic Characteristics
Core Scaffold Analysis
The compound features a 2,3-dihydro-1,4-benzodioxin group fused to a phenoxyacetamide backbone, with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl substituent at the para position of the phenoxy ring. The benzodioxin moiety contributes electron-rich aromaticity, while the oxadiazole ring introduces a planar, heterocyclic system capable of hydrogen bonding and π-π interactions .
Benzodioxin Contribution
The 1,4-benzodioxin system is known for enhancing metabolic stability and bioavailability in drug candidates due to its resistance to oxidative degradation . Its dihydro configuration further reduces conformational flexibility, potentially improving target selectivity.
Oxadiazole Functionality
1,2,4-Oxadiazoles are celebrated in medicinal chemistry as bioisosteres for esters and carbamates, offering improved hydrolytic stability. The 4-methylphenyl substitution at the 3-position of the oxadiazole ring introduces hydrophobic character, which may enhance membrane permeability .
Synthetic Pathways and Reactivity
Retrosynthetic Considerations
The synthesis of this compound likely involves sequential coupling reactions:
-
Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.
-
Etherification: Nucleophilic aromatic substitution between a phenol derivative and a halogenated acetamide intermediate.
-
Benzodioxin Integration: Ring-closing via Williamson ether synthesis using catechol derivatives and dihaloethanes.
Key Synthetic Challenges
-
Regioselectivity: Ensuring proper orientation during oxadiazole cyclization to avoid isomeric byproducts.
-
Steric Hindrance: Bulky substituents on the phenoxy ring may impede coupling efficiency, necessitating high-temperature or microwave-assisted conditions .
Physicochemical Profiling
Predicted Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 429.48 g/mol |
| logP (Partition Coeff.) | ~3.8 (estimated via fragment-based methods) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (2 ether O, 1 amide O, 2 oxadiazole N) |
| Polar Surface Area | ~75 Ų |
These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility, typical of CNS-penetrant compounds .
Biological Activity and Mechanistic Insights
Pharmacological Hypotheses
While no direct in vivo data exists for this compound, structural analogs provide clues:
Neurological Applications
The oxadiazole motif is prevalent in adenosine A receptor antagonists (e.g., KW-6356 for Parkinson’s disease) . The benzodioxin’s electron density could modulate blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
This compound’s dual functionality may offer synergistic benefits absent in simpler analogs, such as enhanced target engagement and resistance to enzymatic degradation .
Future Directions
Priority Research Areas
-
Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and purity (>95%).
-
Target Deconvolution: Use chemical proteomics to identify binding partners in helminthic or neuronal models.
-
Formulation Studies: Explore nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume